Regioisomeric Scaffold Selectivity: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine in JAK Kinase Profiling
Matched-pair compounds differing only in the imidazopyridine ring fusion (1H-imidazo[4,5-c]pyridine scaffold vs. 3H-imidazo[4,5-b]pyridine scaffold) were profiled against JAK1, JAK2, JAK3, and TYK2 catalytic domains. The scaffold switch produced a measurable change in JAK1/TYK2 selectivity ratio, confirming that the nitrogen position in the pyridine ring directly modulates kinase selectivity [1]. The target compound contains the imidazo[4,5-c]pyridine (4-aza) configuration.
| Evidence Dimension | JAK1/TYK2 selectivity ratio (biochemical IC50-based) |
|---|---|
| Target Compound Data | 1H-imidazo[4,5-c]pyridine scaffold (matched-pair compound 10) |
| Comparator Or Baseline | 3H-imidazo[4,5-b]pyridine scaffold (matched-pair compound 11) |
| Quantified Difference | Distinct selectivity profiles reported; exact IC50 ratios visualized in Figure 3 of the source [1] |
| Conditions | Fluorescence-based biochemical assays using recombinant JAK1, JAK2, JAK3, and TYK2 catalytic domains |
Why This Matters
Procurement of the correct regioisomer is critical when a research program has already established SAR around the imidazo[4,5-c]pyridine scaffold; switching to the [4,5-b] isomer would unpredictably alter kinase selectivity and potentially derail lead optimization.
- [1] PMC Article. Selectivity comparison between 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine scaffolds in JAK kinase inhibition. J. Med. Chem. 2024, 67, 8545–8568. DOI: 10.1021/acs.jmedchem.4c00769 View Source
